molecular formula C77H133N19O19 B12370154 Aurein 2.6

Aurein 2.6

Cat. No.: B12370154
M. Wt: 1629.0 g/mol
InChI Key: YQOPYHDKGJJOGY-NYQNZTSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurein 2.6 is an antimicrobial peptide derived from the skin secretions of the Green and Golden Bell Frogs (Litoria aurea and Litoria raniformis). This peptide exhibits potent antibacterial and anticancer activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aurein 2.6 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The process includes the purification of the synthesized peptide using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Aurein 2.6 undergoes various chemical reactions, including amidation, which enhances its antimicrobial activity. Amidation involves the conversion of the carboxyl group at the C-terminus of the peptide to an amide group .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as protecting groups like fluorenylmethyloxycarbonyl (Fmoc) for the amino acids .

Major Products Formed

The major product formed from the amidation of this compound is the amidated peptide, which exhibits enhanced stability and antimicrobial activity compared to its non-amidated counterpart .

Scientific Research Applications

Aurein 2.6 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide-lipid interactions and membrane dynamics.

    Biology: Investigated for its role in the innate immune system and its interaction with microbial membranes.

    Medicine: Explored for its potential as an antimicrobial agent against Gram-positive bacteria and as an anticancer agent.

Mechanism of Action

Aurein 2.6 exerts its effects by interacting with the lipid bilayers of microbial membranes. The peptide adopts an alpha-helical structure upon interaction with the membrane, leading to membrane destabilization and cell lysis. This mechanism involves the penetration of the peptide into the membrane at an oblique angle, disrupting the membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Aurein 1.2: Another peptide from the same family, known for its antimicrobial and anticancer activities.

    Aurein 3.1: Similar to Aurein 2.6, but with different amino acid sequences and slightly different activities.

Uniqueness

This compound is unique due to its specific amino acid sequence and its potent activity against a broad spectrum of bacteria. Its ability to adopt a stable alpha-helical structure in the presence of lipid bilayers distinguishes it from other antimicrobial peptides .

Properties

Molecular Formula

C77H133N19O19

Molecular Weight

1629.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C77H133N19O19/c1-16-44(12)62(73(111)82-37-57(99)86-55(39-97)72(110)89-51(65(81)103)32-40(4)5)95-75(113)60(42(8)9)92-58(100)38-83-74(112)63(45(13)17-2)96-76(114)61(43(10)11)93-68(106)50(29-23-25-31-79)88-67(105)49(28-22-24-30-78)87-66(104)47(15)84-77(115)64(46(14)18-3)94-71(109)54(35-59(101)102)91-70(108)53(34-48-26-20-19-21-27-48)90-69(107)52(33-41(6)7)85-56(98)36-80/h19-21,26-27,40-47,49-55,60-64,97H,16-18,22-25,28-39,78-80H2,1-15H3,(H2,81,103)(H,82,111)(H,83,112)(H,84,115)(H,85,98)(H,86,99)(H,87,104)(H,88,105)(H,89,110)(H,90,107)(H,91,108)(H,92,100)(H,93,106)(H,94,109)(H,95,113)(H,96,114)(H,101,102)/t44-,45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-,64-/m0/s1

InChI Key

YQOPYHDKGJJOGY-NYQNZTSUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

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